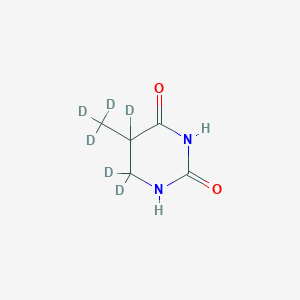

5,6,6-Trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

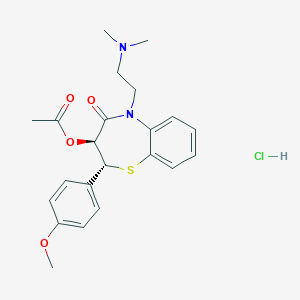

Molecular Structure Analysis

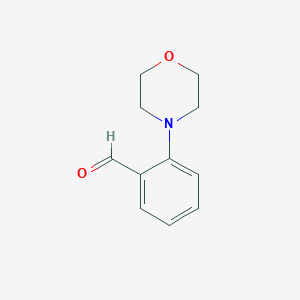

The molecular structure of 5,6,6-Trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione consists of a six-membered ring with two nitrogen atoms and four carbon atoms. One of the carbon atoms is bonded to a methyl group .Physical And Chemical Properties Analysis

The molecular weight of 5,6,6-Trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione is 134.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 134.096237978 g/mol . The topological polar surface area is 58.2 Ų . It has a heavy atom count of 9 .Aplicaciones Científicas De Investigación

Synthesis and Characterization : 5,6,6-Trideuterio-1,3-diazinane-2,4-dione serves as an intermediate in the synthesis of more complex molecules. It has been synthesized under various conditions, with its structure confirmed by NMR, IR, and mass spectrometry techniques. The deuterium atoms introduce unique isotopic labeling that aids in spectroscopic studies and reaction mechanism investigations (Isac Paulraj & Muthu, 2013).

Catalytic Reactions : The compound participates in catalytic reactions involving metal ions, showcasing its utility in forming cyclic Schiff's bases through a template process. This highlights its role in supramolecular chemistry and the formation of complex structures with potential applications in material science and catalysis (Green, Smith, & Tasker, 1971).

Formation of Supramolecular Structures : Studies have demonstrated the ability of derivatives of 1,3-diazinane-2,4-dione to form supramolecular structures, such as dimers and tetramers, through hydrogen bonding. This property is significant for understanding the molecular interactions and self-assembly processes in chemical systems (Low et al., 2002).

Potential Anticonvulsant Agents : Derivatives of 1,3-diazinane-2,4-dione have been investigated for their potential as anticonvulsant agents. The structure-property relationship studies of these compounds provide insights into their pharmacological profiles and pave the way for the development of new therapeutic agents (Lazić et al., 2017).

Experimental and Theoretical Studies : The chemical and physical properties of 1,3-diazinane-2,4-dione derivatives have been extensively studied both experimentally and theoretically. DFT calculations, alongside experimental data, have helped in understanding the molecular geometry, electronic structure, and interaction mechanisms, furthering the compound's applications in chemical synthesis and drug design (Hansen, Bolvig, & Kappe, 1995).

Propiedades

IUPAC Name |

5,6,6-trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)/i1D3,2D2,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAKTGXDIBVZOO-LIDOUZCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(=O)NC(=O)N1)([2H])C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,6-Trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)